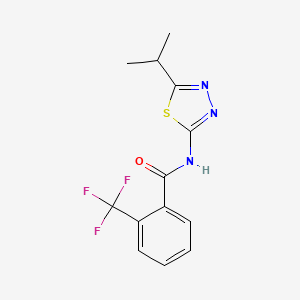![molecular formula C22H20FNO3 B2494210 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923221-63-0](/img/structure/B2494210.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide” is a versatile material used in diverse scientific research. Its unique structure allows for numerous applications in fields such as pharmaceuticals, materials science, and chemical biology. The molecular formula of the compound is C22H20FNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. A related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has a monoclinic crystal structure with a = 9.1987 (2) Å, b = 17.5458 (3) Å, c = 8.5802 (2) Å, β = 108.193 (3)°, V = 1315.60 (5) Å3, Z = 4 .Wirkmechanismus
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, this compound can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting MELK, the compound can also affect other signaling pathways that are important for cancer cell growth and survival. This compound has been shown to induce cell cycle arrest, inhibit DNA replication, and promote apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is that it is a small molecule inhibitor, which makes it easier to use in laboratory experiments than larger molecules such as antibodies. However, the synthesis of this compound is complex and requires specialized knowledge and equipment, which may limit its availability to some researchers. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for the study of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide. One area of research could be to investigate the effectiveness of the compound in combination with other cancer therapies, such as chemotherapy or radiation. Another direction could be to study the compound in animal models of cancer to better understand its pharmacokinetics and toxicity. Additionally, the development of new MELK inhibitors with improved pharmacological properties could be pursued.
Synthesemethoden
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. The compound has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVBGUMJSGECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

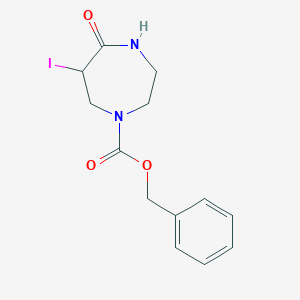
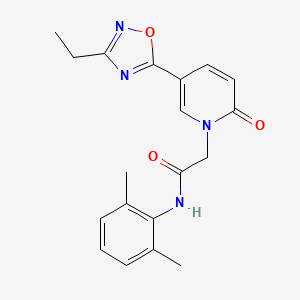
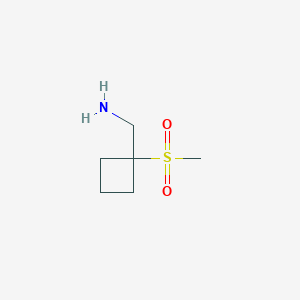
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)
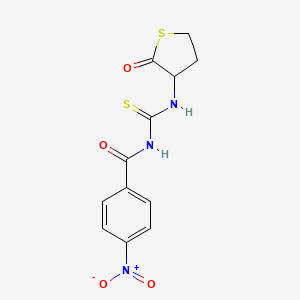
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)
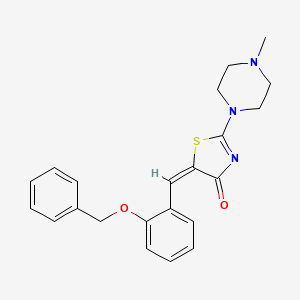

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)
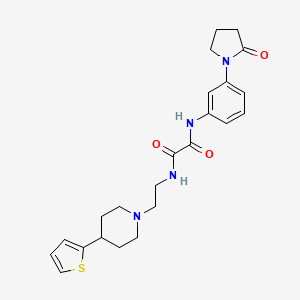
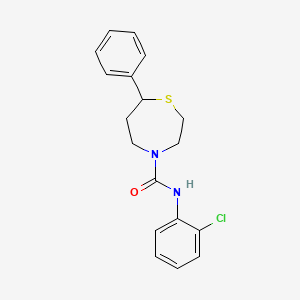
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
